molecular formula C8H10ClNO2S B172060 4-Chloro-n-ethylbenzenesulfonamide CAS No. 6318-34-9

4-Chloro-n-ethylbenzenesulfonamide

Cat. No.: B172060
CAS No.: 6318-34-9
M. Wt: 219.69 g/mol
InChI Key: UCQURUONSAUJJM-UHFFFAOYSA-N
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Description

4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9) is a chemical compound with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol . This benzenesulfonamide derivative is provided with a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . As a member of the benzenesulfonamide family, this compound is of significant interest in medicinal chemistry research. Benzenesulfonamides are extensively investigated as a primary class of carbonic anhydrase (CA) inhibitors . Several CA isoforms are over-expressed in various diseases, and research into inhibitors like benzenesulfonamides could lead to treatments with fewer side effects . Furthermore, tertiary aryl sulfonamides have been identified in scientific studies as inhibitors of the influenza virus hemagglutinin (HA) protein, preventing viral entry and replication . One such study highlighted a tertiary aryl sulfonamide that exhibited potent, broad-spectrum antiviral activity against diverse influenza A viruses (including H1N1, H5N1, and H3N2 strains) by targeting the HA protein and preventing membrane fusion . This product is intended for research and further manufacturing use only. It is not intended for direct human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQURUONSAUJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979162
Record name 4-Chloro-N-ethylbenzene-1-sulfonamide
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Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-34-9
Record name 4-Chloro-N-ethylbenzenesulfonamide
Source CAS Common Chemistry
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Record name NSC31090
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-ethylbenzene-1-sulfonamide
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Synthetic Methodologies for 4 Chloro N Ethylbenzenesulfonamide and Its Analogs

Established Synthetic Pathways for 4-Chloro-N-ethylbenzenesulfonamide

The traditional routes to this compound are well-established, primarily relying on the robust reaction between a sulfonyl chloride and an amine. These methods are valued for their reliability and high yields.

The most conventional and widely practiced method for synthesizing N-substituted sulfonamides, including this compound, is the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.incbijournal.com This reaction, often conducted in the presence of a base such as pyridine (B92270) or triethylamine, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. cbijournal.com

The general scheme for this synthesis is as follows:

Step 1: 4-chlorobenzenesulfonyl chloride is dissolved in a suitable solvent.

Step 2: Ethylamine is added to the solution, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 3: The reaction mixture is stirred, typically at room temperature or with gentle heating, to completion.

Step 4: The product, this compound, is isolated through standard workup procedures.

The reactivity in this synthesis is highly dependent on the nucleophilicity of the amine; primary amines are generally highly reactive, while some secondary amines may exhibit lower reactivity. ijarsct.co.incbijournal.com A variation of this approach is the modified Schotten-Baumann reaction, which has also been successfully employed for the synthesis of N-alkylbenzenesulfonamides. researchgate.net

Alternative and more advanced methods have also been developed. For instance, the "borrowing hydrogen" approach, which utilizes manganese catalysts, allows for the N-alkylation of sulfonamides using alcohols as the alkylating agents instead of traditional alkyl halides. acs.org This method is advantageous as it employs readily available alcohols and generates water as the only byproduct. acs.org

Method Reagents Catalyst/Base Key Advantages
Classical Amination 4-chlorobenzenesulfonyl chloride, EthylaminePyridine or TriethylamineHigh yields, well-established procedure. cbijournal.com
Aqueous Synthesis Sulfonyl chloride, AminepH control (weak base)Prevents hydrolysis of sulfonyl chloride. google.com
Borrowing Hydrogen 4-chlorobenzenesulfonamide, EthanolManganese(I) PNP pincer complexUses alcohols as alkylating agents, environmentally friendly. acs.org

Advanced Synthetic Strategies for Novel this compound Derivatives

Modern synthetic chemistry has introduced sophisticated catalytic systems to construct sulfonamides, enabling the creation of novel and complex derivatives with greater efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming the crucial S-N bond in sulfonamides. nih.gov These methods offer a convergent approach, allowing for the variation of both the aryl and amine components. nih.gov One notable strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates an arylsulfonyl chloride intermediate that can then react with an amine. ijarsct.co.innih.gov This process is advantageous as it avoids the harsh conditions often required for traditional sulfonyl chloride synthesis. nih.gov

Another innovative palladium-catalyzed method is the synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.govacs.org The resulting sulfinamides are versatile intermediates that can be readily converted into a variety of valuable sulfur(VI) functional groups, including sulfonamides. nih.govacs.org These catalytic reactions are typically performed under mild conditions and exhibit broad functional group tolerance. nih.gov

Catalytic Method Starting Materials Catalyst System Intermediate Significance
Chlorosulfonylation Arylboronic Acid, SO₂Cl₂ source, AminePalladium complexArylsulfonyl chlorideConvergent synthesis, mild conditions. nih.gov
Sulfinamide Synthesis Aryl Halide, N-sulfinylaminePalladium complex (e.g., Pd(OAc)₂)SulfinamideModular, high functional group tolerance. nih.govacs.org

Sulfonamide derivatives, including those of this compound, serve as valuable precursors in the synthesis of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net The sulfonamide moiety can participate directly in ring-forming reactions, with the nitrogen atom acting as a nucleophile. nih.gov

A key example is the use of ortho-sulfonamidochalcones as intermediates for structural modifications to produce novel, biologically relevant heterocycles. mdpi.com The proximity of the nucleophilic sulfonamido group to the electrophilic α,β-unsaturated carbonyl system in these chalcones facilitates intramolecular cyclization reactions. mdpi.com Another synthetic route involves the reaction of sulfonamides with reagents like 2,5-dimethoxytetrahydrofuran (B146720) to construct sulfonylpyrrole rings, a reaction that can be performed with or without a catalyst. nih.govresearchgate.net These strategies highlight the versatility of the sulfonamide group not just as a static functional group, but as an active participant in building complex molecular architectures. nih.gov

Methodological Considerations in the Preparation of Substituted Benzenesulfonamides

The synthesis of substituted benzenesulfonamides is not without its challenges. A primary difficulty stems from the preparation of the arylsulfonyl chloride precursors themselves. nih.gov Traditional methods, such as electrophilic aromatic substitution using chlorosulfonic acid, suffer from significant limitations, including lack of regioselectivity and harsh reaction conditions. nih.gov

Another critical consideration is the nucleophilicity of the amine component. The reactivity of amines can vary significantly, which poses a challenge for developing universally applicable C-N cross-coupling methodologies. ijarsct.co.inthieme-connect.com To address some of these issues, recent advancements have focused on the late-stage functionalization of existing sulfonamides. For example, primary sulfonamides can be activated with reagents like Pyry-BF₄ to convert them back into highly reactive sulfonyl chlorides. nih.gov This allows for the diversification of complex molecules at a late stage in the synthetic sequence, providing access to a wide array of derivatives that would be difficult to prepare otherwise. nih.gov

Structural Analysis and Spectroscopic Characterization of 4 Chloro N Ethylbenzenesulfonamide and Its Congeners

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the atomic and molecular structure of 4-Chloro-N-ethylbenzenesulfonamide. By analyzing the interaction of the compound with electromagnetic radiation, specific features of its architecture, from the carbon-hydrogen framework to the individual functional groups, can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each proton and carbon atom, respectively, allowing for an unambiguous assembly of the molecular puzzle.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the ethyl group appear as a characteristic triplet and multiplet. semanticscholar.org The methyl (CH₃) protons resonate as a triplet at approximately 1.12 ppm, with the splitting pattern arising from coupling to the adjacent methylene (B1212753) (CH₂) protons. semanticscholar.org These methylene protons, in turn, appear as a multiplet around 3.02 ppm. semanticscholar.org The aromatic protons on the benzene (B151609) ring present as two distinct doublets in the downfield region, typically at 7.50 ppm and 7.82 ppm, characteristic of a para-substituted benzene ring. semanticscholar.org The broad singlet observed at 4.68 ppm is attributed to the proton attached to the nitrogen atom of the sulfonamide group. semanticscholar.org

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The ethyl group is represented by signals at approximately 15.0 ppm (CH₃) and 38.2 ppm (CH₂). semanticscholar.org The carbon atoms of the aromatic ring appear in the range of 128.5 ppm to 139.1 ppm, with the number of signals and their splitting patterns confirming the substitution pattern. semanticscholar.org

Table 1: NMR Spectroscopic Data for this compound semanticscholar.org

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 1.12 Triplet -CH₃ (ethyl)
¹H 2.99-3.05 Multiplet -CH₂- (ethyl)
¹H 4.68 Broad Singlet -NH-
¹H 7.50 Doublet Aromatic C-H
¹H 7.82 Doublet Aromatic C-H
¹³C 15.0 - -CH₃ (ethyl)
¹³C 38.2 - -CH₂- (ethyl)
¹³C 128.5 - Aromatic C-H
¹³C 129.4 - Aromatic C-H
¹³C 128.4 - Aromatic C-Cl

Note: Data obtained in CDCl₃. Chemical shifts are referenced to TMS.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key structural moieties. semanticscholar.org

A prominent band is observed in the region of 3278 cm⁻¹, which is indicative of the N-H stretching vibration of the sulfonamide group. semanticscholar.org The presence of the sulfonyl (SO₂) group is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations, which for sulfonamides typically appear between 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. For this compound, a strong band is noted at 1164 cm⁻¹. semanticscholar.org The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration can be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound semanticscholar.org

Wavenumber (cm⁻¹) Intensity Assignment
3278 Medium-Strong N-H Stretch
~3100-3000 Medium-Weak Aromatic C-H Stretch
~2975-2870 Medium-Weak Aliphatic C-H Stretch

Note: Spectrum typically recorded from a solid sample (e.g., KBr pellet).

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, an exact molecular formula can be established, which serves as a definitive confirmation of the compound's identity.

For this compound (C₈H₁₀ClNO₂S), the theoretical exact mass can be calculated. Using electrospray ionization (ESI), a common soft ionization technique, the molecule is typically observed as a protonated species, [M+H]⁺. A patent document reports the observation of this ion at an m/z of 221. rsc.org HRMS analysis would provide a much more precise value, allowing for differentiation from other compounds with the same nominal mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would also result in a characteristic isotopic pattern in the mass spectrum, further corroborating the assigned structure.

Table 3: HRMS Data for this compound

Ion Calculated m/z Observed m/z
[C₈H₁₁³⁵ClNO₂S + H]⁺ 219.0250 ~221 (Nominal) rsc.org

Note: The observed m/z is reported as a nominal mass from low-resolution MS. HRMS would provide a value with much higher precision.

Chromatographic and Purity Assessment Methodologies

Assessing the purity of this compound is crucial, and this is primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the leading method. semanticscholar.orgrsc.org HPLC allows for the separation of the main compound from any impurities, starting materials, or by-products.

A typical HPLC method for the analysis of sulfonamides involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as acetic acid or formic acid solution) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a UV detector, as the benzene ring in the sulfonamide structure is a strong chromophore, often showing maximum absorbance in the range of 254-270 nm. rsc.org

For confirmatory analysis and enhanced sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). who.intsemanticscholar.org This combination provides both retention time data from the chromatography and mass data for the eluting peaks, offering a very high degree of certainty in both identification and purity assessment. The purity is generally determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method for Sulfonamide Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient or isocratic mixture of aqueous acid and acetonitrile/methanol nih.govnih.gov
Flow Rate 0.5 - 1.5 mL/min nih.govnih.gov
Detection UV at ~265 nm or Mass Spectrometry (MS) semanticscholar.orgrsc.org

| Column Temperature | Ambient or controlled (e.g., 25 °C) nih.gov |

Derivatization Strategies and Structure Activity Relationship Sar Exploration of 4 Chloro N Ethylbenzenesulfonamide Scaffolds

Rational Design Principles for Modulating 4-Chloro-N-ethylbenzenesulfonamide Structure

The rational design of novel derivatives based on the this compound scaffold often employs strategies such as molecular hybridization and the "tail approach". mdpi.comnih.gov Molecular hybridization involves combining the pharmacophoric subunits of two or more known bioactive molecules to create a new hybrid structure with potentially enhanced or synergistic activities. mdpi.com This approach aims to leverage the pre-existing beneficial characteristics of the parent molecules. mdpi.com

Exploration of Substituent Effects on the N-Ethyl Moiety and Benzene (B151609) Ring

The biological activity of this compound derivatives can be significantly influenced by the nature of substituents on both the N-ethyl moiety and the benzene ring. nih.gov

N-Ethyl Moiety: Modifications to the N-ethyl group can have a profound impact on activity. For example, in the context of influenza virus inhibitors, removing or shrinking the N-ethyl group has been shown to substantially diminish antiviral activity. nih.gov While replacing the ethyl group with allyl or propargyl groups can maintain some level of activity, an N-isopropyl analogue demonstrated a significant loss of potency. nih.gov This suggests that the size and nature of the substituent on the nitrogen atom are critical for optimal interaction with the biological target. The ethyl group, in particular, enhances the lipophilicity of the molecule, which can affect its solubility and permeability in biological systems. cymitquimica.com

Benzene Ring: Substituents on the benzene ring play a crucial role in modulating the electronic and steric properties of the molecule. libretexts.orglibretexts.org The chloro substituent at the 4-position of the benzene ring is an electron-withdrawing group, which influences the reactivity of the aromatic ring. libretexts.orgsmolecule.com The introduction of additional substituents can further tune the molecule's properties. For instance, the presence of both chloro and nitro groups can affect the electron density of the aromatic ring, thereby altering its reactivity. smolecule.com

Compound/Derivative Modification Effect on Activity Reference
N-de-ethyl analogueRemoval of the N-ethyl groupSubstantially diminished activity nih.gov
N-methyl analogueShrinking the N-ethyl groupSubstantially diminished activity nih.gov
N-allyl analogueReplacement of ethyl with allylMaintained activity at a decreased level nih.gov
N-propargyl analogueReplacement of ethyl with propargylMaintained activity at a decreased level nih.gov
N-isopropyl analogueReplacement of ethyl with isopropyl>10-fold loss of activity nih.gov
2-methyl-4-chlorophenyl analogueDisubstituted aryl ringGenerally more potent than monosubstituted nih.gov

Synthesis and Evaluation of Fused Heterocyclic Derivatives Incorporating the this compound Unit

The synthesis of fused heterocyclic systems incorporating the this compound moiety represents a significant strategy for creating novel compounds with diverse biological activities. beilstein-journals.org Fused heterocycles are formed by the annulation of a heterocyclic ring onto the benzenesulfonamide (B165840) scaffold. heteroletters.org This approach can lead to the development of compounds with unique three-dimensional structures and potentially novel pharmacological profiles. beilstein-journals.org

Various synthetic methodologies are employed to construct these fused systems. One common strategy involves multi-component reactions, which offer an efficient and environmentally friendly route to complex molecules. heteroletters.org For example, the reaction of a substituted aminouracil with cyclic ketones and aldehydes can yield fused pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. heteroletters.org Another approach is the "tert-amino effect," which facilitates the intramolecular cyclization of tertiary amines to form fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org

The synthesis often begins with the preparation of a key intermediate, such as a this compound derivative with a reactive functional group. This intermediate can then undergo cyclization or condensation reactions to form the desired fused heterocyclic system. researchgate.netpnrjournal.com For instance, N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have been synthesized as potential antimalarial, antifungal, and antibacterial agents. researchgate.net The evaluation of these synthesized compounds often involves in vitro assays to determine their biological activity against specific targets. researchgate.netnih.gov

Computational and Experimental Approaches to Structure-Activity Relationship (SAR) Analysis

The elucidation of structure-activity relationships (SAR) for this compound derivatives relies on a combination of computational and experimental techniques. pdbj.org These approaches provide valuable insights into how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijcce.ac.irresearchgate.net In the context of this compound derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ijcce.ac.ir

The development of a QSAR model typically involves several steps:

Data Set Preparation: A training set of compounds with known biological activities is compiled. ijcce.ac.ir

Descriptor Calculation: A large number of molecular descriptors, which represent the physicochemical properties of the compounds, are calculated. ijcce.ac.ir

Model Building: Statistical methods, such as multiple linear regression or binary logistic regression, are used to build a model that correlates the descriptors with the biological activity. ijcce.ac.irresearchgate.net

Model Validation: The predictive power of the model is assessed using various statistical tests and, ideally, an external test set of compounds. ijcce.ac.ir

QSAR studies have been successfully applied to various sulfonamide derivatives, including inhibitors of carbonic anhydrase. ijcce.ac.ir These models can help identify the key structural features that are important for activity. researchgate.net

Conformational analysis and molecular recognition studies are crucial for understanding how this compound derivatives bind to their biological targets at a molecular level. researchgate.netrcsb.org These studies can be performed using both experimental techniques, such as X-ray crystallography, and computational methods, like molecular docking. pdbj.orgrcsb.org

X-ray crystallography can provide a detailed, three-dimensional structure of a ligand bound to its target protein, revealing the specific interactions that contribute to binding affinity. rcsb.org This information is invaluable for understanding the SAR and for the rational design of new inhibitors. pdbj.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. tandfonline.com It can be used to screen large libraries of virtual compounds and to visualize the binding modes of active molecules. pnrjournal.comtandfonline.com For example, docking studies of sulfonamide derivatives into the active site of dihydrofolate reductase have been used to understand their anticancer and antimicrobial activities. tandfonline.com

Conformational analysis of the ligands themselves is also important, as the molecule's flexibility and preferred conformation can influence its ability to bind to the target. researchgate.net Studies have shown that even minor chemical alterations can lead to changes in the preferred ligand conformation, which in turn can affect the thermodynamics and kinetics of binding. rcsb.org

Biological Target Identification and Mechanistic Investigation of 4 Chloro N Ethylbenzenesulfonamide Derivatives

Enzyme Inhibition and Activation Studies for 4-Chloro-N-ethylbenzenesulfonamide Analogs

Derivatives of benzenesulfonamide (B165840) are well-documented as potent enzyme inhibitors, with a particular emphasis on carbonic anhydrases (CAs). ontosight.ai However, their activity extends to a variety of other crucial enzymes.

Research into chlorinated sulfonamides, including analogs of this compound, has demonstrated significant inhibitory action against enzymes such as butyrylcholinesterase (BChE) and lipoxygenase (LOX). researchgate.netresearchgate.net For instance, N-(2,4-Dimethylphenyl)-4-chlorobenzenesulfonamide and N-Phenyl-4-chlorobenzenesulfonamide were identified as effective inhibitors of lipoxygenase, with IC50 values of 51.21±0.41 µM and 62.51±0.07 µM, respectively. researchgate.net

The most extensively studied targets for benzenesulfonamide derivatives are the human carbonic anhydrase (hCA) isoforms. nih.govrsc.org These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. tandfonline.commdpi.com Analogs have shown potent, often isoform-selective, inhibition. For example, certain aryl thiazolone–benzenesulfonamides displayed excellent inhibitory activity against the tumor-associated hCA IX (IC50 values ranging from 10.93–25.06 nM) with remarkable selectivity over the off-target cytosolic hCA II isoform. rsc.org Similarly, novel quinazolinone-based benzenesulfonamide derivatives have been synthesized and shown to be potent inhibitors of hCA isoforms I, II, IX, and XII. tandfonline.comnih.govsemanticscholar.org

Beyond CAs, benzenesulfonamide derivatives have been identified as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator in insulin (B600854) signaling pathways. rsc.org This positions them as potential therapeutic agents for managing type 2 diabetes and obesity.

The following tables summarize the inhibitory activities of various benzenesulfonamide analogs against different enzymes.

Table 1: Inhibition of Various Enzymes by Chlorinated Benzenesulfonamide Derivatives

Compound Target Enzyme IC50 (µM)
N-(2,4-Dimethylphenyl)-4-chlorobenzenesulfonamide Lipoxygenase 51.21 ± 0.41
N-Phenyl-4-chlorobenzenesulfonamide Lipoxygenase 62.51 ± 0.07

Data sourced from Rehman et al., 2015. researchgate.net

Table 2: Inhibitory Activity (Kᵢ) of Quinazolinone-Benzenesulfonamide Derivatives Against hCA Isoforms

Compound hCA I (nM) hCA II (nM) hCA IX (nM) hCA XII (nM)
Derivative 2 85.5 6.4 12.6 8.6
Derivative 3 79.4 13.5 7.1 3.1
Derivative 4 57.8 10.1 9.5 4.2
Derivative 12 64.2 14.2 15.3 20.2
Acetazolamide (Standard) 250.0 12.0 25.0 5.7

Data sourced from Al-Warhi et al., 2020. tandfonline.comnih.gov

Protein-Ligand Interaction Analysis and Binding Site Characterization

Molecular docking and in silico analyses have been instrumental in understanding how this compound derivatives interact with their protein targets at the molecular level. nih.govrsc.org These studies reveal the specific binding modes and key interactions that govern the inhibitory activity.

For carbonic anhydrase inhibitors, the primary interaction involves the sulfonamide group (-SO₂NH₂) coordinating with the catalytic Zn(II) ion located deep within the enzyme's active site. nih.gov This interaction is a hallmark of this class of inhibitors. Beyond this critical zinc-binding, the tails and scaffolds of the inhibitor molecules form additional interactions with amino acid residues lining the active site cavity. These can include hydrogen bonds and hydrophobic interactions, which are crucial for determining the potency and isoform selectivity of the compounds. nih.govmdpi.com For example, structural analysis of three-tailed benzenesulfonamide derivatives showed that different combinations of lipophilic and polar tails could distinctly promote binding to the various hCA active sites, exploiting the subtle differences in their amino acid composition. nih.gov

In the case of PTP1B inhibitors, molecular docking coupled with dynamics simulations has been used to investigate the mechanistic aspects of inhibition. rsc.org These computational methods help to characterize the binding pocket and identify the key residues involved in the ligand-protein complex, providing a rationale for the observed inhibitory activities. Similarly, for TrkA kinase inhibitors, docking studies predict the mode of interaction, helping to rationalize the cytotoxic effects observed in cancer cell lines. nih.gov The stability of these protein-ligand complexes is often assessed using molecular dynamics (MD) simulations, which can provide insights into the durability of the binding over time.

Investigation of Molecular Pathways Affected by Benzenesulfonamide Compounds

The enzymatic inhibition exerted by benzenesulfonamide derivatives translates into the modulation of various critical molecular pathways within cells, leading to a range of pharmacological effects from anticancer to anti-inflammatory responses.

One of the most significant pathways affected is the insulin signaling pathway, through the inhibition of PTP1B. rsc.org By inhibiting this negative regulator, benzenesulfonamide compounds can enhance insulin sensitivity, demonstrating potential for the management of metabolic disorders.

In the context of cancer, these compounds have been shown to influence multiple pathways. Inhibition of the tumor-associated carbonic anhydrase IX, which is overexpressed under hypoxic conditions, is a key mechanism. mdpi.com This inhibition can lead to a decrease in intracellular pH, contributing to anti-proliferative effects. immunopathol.com Furthermore, studies have shown that benzenesulfonamide derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com This is often accompanied by a decrease in mitochondrial membrane potential, a key event in the apoptotic cascade. mdpi.com Some derivatives have also been found to increase levels of reactive oxygen species (ROS) in cancer cells, which can induce cytotoxicity. immunopathol.com

Other affected pathways include the TrkA signaling pathway, which is crucial for tumor growth and differentiation in cancers like glioblastoma. nih.gov Benzenesulfonamide-based TrkA inhibitors have been shown to downregulate key molecules involved in the cell cycle. Additionally, certain bis-aryl sulfonamides have been identified as modulators of innate immune signaling pathways, specifically showing sustained activation of the NF-κB and ISRE pathways after a primary stimulus. nih.gov This suggests their potential use as vaccine adjuvants.

Development of Assays for Biological Activity Profiling

A diverse array of assays has been developed and employed to profile the biological activities of this compound and its analogs. These assays are essential for determining potency, selectivity, and mechanism of action.

Enzyme Inhibition Assays : These are fundamental for identifying and characterizing direct inhibitors. For carbonic anhydrases, a stopped-flow kinetic assay measuring the inhibition of CO₂ hydration is standard. nih.gov For other enzymes like BChE and LOX, spectrophotometric methods are commonly used. researchgate.net PTP1B inhibition is also typically measured using an in vitro enzymology assay. rsc.org

Cell Viability and Proliferation Assays : To assess the cytotoxic and anti-proliferative effects of these compounds on cancer cells, several assays are utilized. The MTT assay is widely used to measure cell metabolic activity as an indicator of viability. mdpi.com The trypan blue exclusion method provides a direct count of viable cells and is used to determine cytotoxicity. nih.gov Morphological changes indicative of cell death, such as cell shrinkage and the formation of apoptotic bodies, are also analyzed. immunopathol.com

Apoptosis Assays : To confirm that cell death occurs via apoptosis, the Annexin V-FITC/propidium iodide assay is employed. This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com

Cellular Mechanism Assays : To investigate the intracellular mechanisms, assays measuring ROS production and changes in intracellular pH are used. immunopathol.com The effect on mitochondrial membrane potential is also a key parameter evaluated to understand the apoptotic pathway. nih.govmdpi.com

Pathway-Specific Reporter Assays : To study the effect on specific signaling pathways, cell-based reporter assays are powerful tools. For instance, NF-κB and ISRE reporter assays, which measure the expression of a reporter gene (like secreted alkaline phosphatase) under the control of a specific response element, have been used to identify compounds that sustain immune signaling. nih.gov

Antimicrobial Assays : The antimicrobial potential of benzenesulfonamide derivatives is evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. rsc.orgresearchgate.netnih.gov Anti-biofilm activity is also assessed to determine the compounds' ability to inhibit the formation of microbial biofilms. rsc.org

Theoretical and Computational Chemistry Applications in 4 Chloro N Ethylbenzenesulfonamide Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. diva-portal.org It is a widely used approach in computational chemistry to predict molecular properties and reactivity. researchgate.net By solving the Kohn-Sham equations, DFT can determine the electron density of a molecule, from which various chemical properties can be derived. diva-portal.org

In the context of 4-Chloro-N-ethylbenzenesulfonamide, DFT calculations, typically using a basis set like 6-311G++ (d, p) with a functional such as B3LYP, can be employed to optimize the molecule's geometry and compute key electronic and reactivity descriptors. researchgate.net These calculations provide a detailed picture of the molecule's electronic landscape.

Key DFT-derived properties include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding non-covalent interactions and reaction mechanisms.

The table below illustrates the type of data that would be generated from a DFT study on this compound, based on typical values for similar sulfonamide compounds.

ParameterDescriptionIllustrative Value
HOMO EnergyHighest Occupied Molecular Orbital Energy (electron donating ability)-7.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital Energy (electron accepting ability)-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference indicating chemical reactivity and stability6.3 eV
Electronegativity (χ)The power of an atom to attract electrons to itself4.35 eV
Chemical Hardness (η)Resistance to change in electron configuration3.15 eV
Electrophilicity Index (ω)Propensity to accept electrons3.00 eV

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations are invaluable for understanding how a ligand like this compound interacts with a biological target, such as a protein or enzyme. The availability of molecular force fields and topology files for similar sulfonamides facilitates these studies. uq.edu.au

An MD simulation begins with a starting structure of the ligand-protein complex, often obtained from docking studies. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation proceeds by numerically solving Newton's equations of motion for the system, yielding a trajectory of atomic positions and velocities over a set period, typically nanoseconds to microseconds.

Insights from MD simulations include:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site over the simulation time, researchers can assess the stability of the complex.

Intermolecular Interactions: The trajectory can be analyzed to identify and quantify the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the chlorine atom). nih.gov Co-solvent MD simulations with halogenated probes have proven effective at identifying halogen-bonding sites in proteins. nih.gov

Conformational Changes: MD simulations can reveal how the protein and/or the ligand change their conformations upon binding, a phenomenon known as "induced fit."

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity.

The table below summarizes key aspects of a typical MD simulation setup for studying the interaction of this compound with a protein.

Simulation ParameterDescriptionTypical Value/Setting
Force FieldSet of parameters to describe the potential energy of the systemCHARMM, AMBER
Solvent ModelModel for water molecules in the simulation boxTIP3P
Simulation TimeTotal duration of the simulation100 - 500 ns
TemperatureSystem temperature, maintained by a thermostat300 K
PressureSystem pressure, maintained by a barostat1 atm
Analysis MetricsQuantities calculated from the trajectoryRMSD, RMSF, Hydrogen Bonds, Binding Free Energy

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

The core chemical structure of a class of molecules associated with a particular biological activity is known as a scaffold. The benzenesulfonamide (B165840) moiety is a well-established and potent scaffold in medicinal chemistry. nih.gov this compound serves as an excellent starting point, or scaffold, for the design of new molecules with potentially enhanced or novel biological activities.

In silico (computational) screening and virtual library design are key strategies in modern drug discovery. researchgate.net This process involves creating a large, virtual library of compounds by making systematic chemical modifications to a parent scaffold and then using computational methods to predict their properties and biological activity against a specific target.

The process typically involves:

Scaffold Definition: this compound is defined as the core structure.

Library Enumeration: A virtual library is generated by attaching various chemical groups (R-groups) at one or more points of the scaffold. For instance, substituents on the benzene (B151609) ring could be varied, or the N-ethyl group could be replaced with other alkyl or cyclic groups. Tools like Lib-INVENT can be used to generate these libraries based on specified reactions. researchgate.net

Virtual Screening: The generated library is then screened against a protein target using methods like molecular docking. Docking programs predict the preferred binding orientation and affinity of each molecule in the library to the target's active site.

Hit Prioritization: Molecules are ranked based on their docking scores and other calculated properties (such as ADME - absorption, distribution, metabolism, and excretion). The top-ranked "hits" are then prioritized for chemical synthesis and experimental testing.

This scaffold-based approach allows for the focused exploration of chemical space, increasing the efficiency of identifying promising lead compounds. nih.govarxiv.org

The following table provides an example of a virtual library designed around the this compound scaffold.

Scaffold CoreR1 PositionR1 SubstituentR2 PositionR2 Substituent
4-Chloro-benzenesulfonamideN-Substituent-CH2CH3 (Ethyl)Aromatic Ring-H (at positions 2,3,5,6)
-Cyclohexyl-F (at position 2)
-Phenyl-OCH3 (at position 3)
-CH2CH2OH-CH3 (at position 2)

Advanced Research Directions and Future Perspectives for 4 Chloro N Ethylbenzenesulfonamide Chemistry

Integration of 4-Chloro-N-ethylbenzenesulfonamide in Multicomponent Reactions and Fragment-Based Drug Discovery

The development of efficient and diverse synthetic routes is paramount in modern drug discovery. Multicomponent reactions (MCRs) and fragment-based drug discovery (FBDD) represent two powerful strategies that are increasingly being applied to sulfonamide chemistry, including derivatives like this compound.

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of atom economy, efficiency, and the rapid generation of chemical diversity. researchgate.netrsc.org The sulfonamide functional group can participate in various MCRs, acting as a key building block to introduce the sulfonyl moiety into the final products. researchgate.netacs.org For instance, sulfonamides have been successfully employed in Ugi and Passerini-type reactions, leading to the synthesis of diverse heterocyclic structures with potential biological activities. rsc.orggoogle.com The presence of the reactive N-H bond in primary and secondary sulfonamides, such as the N-ethyl group in this compound, makes them suitable candidates for incorporation into these complex reaction cascades. The chloro-substituent on the benzene (B151609) ring can also be leveraged for further chemical modifications, adding another layer of diversity to the synthesized compound libraries.

Fragment-based drug discovery is another cutting-edge approach where small, low-molecular-weight compounds (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. nih.govnih.gov The benzenesulfonamide (B165840) core is a well-established pharmacophore, particularly for metalloenzymes like carbonic anhydrases. nih.gov By using this compound or its parent sulfonamide as a starting fragment, researchers can screen for other small molecules that bind to adjacent sites on the target protein. These fragments can then be linked or grown to create novel, high-affinity ligands. This strategy has been validated for the discovery of new carbonic anhydrase inhibitors, where the sulfonamide group acts as a zinc-binding function. nih.govnih.gov

Table 1: Multicomponent Reactions Involving Sulfonamide Derivatives
Multicomponent ReactionRole of SulfonamidePotential Application for this compoundKey Product Scaffolds
Ugi ReactionAmine or Acid ComponentCan serve as the amine component after suitable modification, or the parent sulfonamide as an acidic component.Peptidomimetics, Heterocycles
Passerini ReactionAcid ComponentThe sulfonamide NH can act as an acidic proton source.α-Acyloxy Carboxamides
Biginelli ReactionUrea/Thiourea ComponentCan be a precursor to sulfonamide-containing ureas.Dihydropyrimidinones
Hantzsch Dihydropyridine SynthesisNot a direct componentCan be incorporated into starting materials (aldehydes, β-ketoesters).Dihydropyridines
Mannich ReactionAmine ComponentThe N-ethylamino group could potentially participate.β-Amino Carbonyl Compounds

Exploration of Novel Biological Modalities for Benzenesulfonamide Derivatives

A significant area of focus is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. rsc.org The primary sulfonamide group is a potent zinc-binding group, making benzenesulfonamides excellent candidates for CA inhibitors. Different isoforms of CA are implicated in various diseases, including glaucoma, epilepsy, and cancer. rsc.org Research into chloro-substituted benzenesulfonamides has demonstrated their potential as selective inhibitors of tumor-associated CA isoforms, such as CA IX and CA XII, which are involved in pH regulation and tumor progression in hypoxic cancers. rsc.org

Beyond carbonic anhydrases, the benzenesulfonamide scaffold is being explored as a privileged structure for the development of kinase inhibitors. tuni.fi Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The benzenesulfonamide moiety can be modified to interact with the ATP-binding site of various kinases. For example, derivatives have been designed to target Tropomyosin receptor kinase A (TrkA), which is overexpressed in certain cancers like glioblastoma. tuni.fi The 4-chloro substitution on the benzene ring can influence the electronic properties and binding interactions of the molecule within the kinase active site, potentially leading to enhanced potency and selectivity.

Furthermore, recent studies have identified benzenesulfonamide derivatives as inhibitors of other important enzymes, such as glyoxalase I (Glo-I), which is a key enzyme in the detoxification of methylglyoxal (B44143), a cytotoxic byproduct of metabolism. dovepress.comnih.gov Overexpression of Glo-I is observed in many cancer cells, making it an attractive target for anticancer drug development. dovepress.comnih.gov

Table 2: Emerging Biological Targets for Benzenesulfonamide Derivatives
Biological TargetTherapeutic AreaRole of Benzenesulfonamide ScaffoldExample of Derivative Class
Carbonic Anhydrases (e.g., CA IX, CA XII)Oncology, GlaucomaZinc-binding pharmacophoreSubstituted benzenesulfonamides
Kinases (e.g., TrkA)Oncology, InflammationATP-competitive inhibitionPhenyl-substituted benzenesulfonamides
Glyoxalase I (Glo-I)OncologyInhibition of methylglyoxal detoxificationAzo-coupled benzenesulfonamides
Dihydropteroate Synthase (DHPS)Infectious DiseasesPABA antagonistsClassical sulfa drugs
HIV-1 Capsid ProteinAntiviralAllosteric inhibitionPhenylalanine-containing benzenesulfonamides

Methodological Innovations in the Academic Study of Chloro-Substituted Benzenesulfonamides

Advances in analytical and computational techniques are providing unprecedented insights into the structure, reactivity, and biological activity of molecules like this compound. These methodological innovations are crucial for accelerating the drug discovery and development process.

In the realm of analytical chemistry, High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the separation, identification, and quantification of sulfonamides and their metabolites. mdpi.com Modern advancements in HPLC, such as the use of novel stationary phases and coupling with mass spectrometry (HPLC-MS), provide high sensitivity and selectivity for the analysis of these compounds in complex biological matrices. mdpi.com These techniques are essential for pharmacokinetic studies, metabolism profiling, and quality control during the synthesis and formulation of sulfonamide-based drug candidates.

Furthermore, innovative synthetic methodologies are continually being developed to facilitate the efficient and environmentally friendly synthesis of sulfonamide derivatives. researchgate.netthieme-connect.com This includes the use of novel catalysts, green solvents, and flow chemistry techniques, which offer improved yields, reduced reaction times, and a lower environmental footprint compared to traditional synthetic methods. researchgate.netthieme-connect.com

Table 3: Innovative Methodologies in the Study of Chloro-Substituted Benzenesulfonamides
MethodologyApplicationInsights Gained for Chloro-Substituted Benzenesulfonamides
Density Functional Theory (DFT)Computational ChemistryElectronic structure, molecular geometry, reactivity, and interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR)Computational ChemistryCorrelation of structural features with biological activity for rational drug design.
High-Performance Liquid Chromatography (HPLC)Analytical ChemistrySeparation, identification, and quantification in complex matrices for pharmacokinetic and metabolism studies.
Fragment-Based Screening (e.g., NMR, DSF)Drug DiscoveryIdentification of low-molecular-weight binders to a biological target for lead optimization.
Multicomponent Reaction (MCR) ChemistrySynthetic ChemistryRapid and efficient generation of diverse compound libraries for high-throughput screening.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-ethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of chlorobenzene derivatives followed by ethylamine substitution. Key steps include:

  • Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl group.
  • Amidation : React the sulfonyl chloride intermediate with ethylamine in dichloromethane (DCM)/water (2:1) with sodium carbonate as a base (47–98% yield) .
  • Optimization : Adjust stoichiometry, solvent polarity, and reaction time to minimize side products (e.g., over-sulfonation). Monitor via thin-layer chromatography (TLC) and purify using column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of ethyl (-CH2CH3) and sulfonamide (-SO2NH-) groups via <sup>1</sup>H (δ 1.2–1.4 ppm for ethyl) and <sup>13</sup>C NMR (δ 45–50 ppm for sulfonamide) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
  • Mass Spectrometry : Verify molecular ion peak at m/z 219.69 (C8H10ClNO2S) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?

  • Methodological Answer : Apply density-functional theory (DFT) to model reaction pathways:

  • Electron Density Analysis : Use B3LYP/6-31G(d) to map nucleophilic attack sites on the chloro-substituted benzene ring. The Laplacian of the electron density (∇²ρ) identifies regions susceptible to substitution .
  • Transition State Modeling : Calculate activation energies for SNAr (nucleophilic aromatic substitution) mechanisms using solvent-polarizable continuum models (e.g., water or DMSO) .

Q. How can contradictions in biological activity data for sulfonamide derivatives be resolved?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Structural Analog Comparison : Compare this compound with analogs (e.g., 4-nitro or 4-methyl derivatives) to isolate electronic/steric influences on bioactivity .
  • Receptor Binding Assays : Use surface plasmon resonance (SPR) to quantify binding affinities for target enzymes (e.g., carbonic anhydrase) .

Q. What experimental strategies mitigate degradation of this compound under oxidative conditions?

  • Methodological Answer :

  • Stability Testing : Expose the compound to H2O2 (3–30%) and monitor degradation via UV-Vis at λ = 260 nm.
  • Protective Additives : Introduce antioxidants (e.g., ascorbic acid) or store in amber vials under nitrogen to prevent photooxidation .
  • Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .

Data Analysis and Application

Q. How can conflicting spectroscopic data for sulfonamide derivatives be reconciled?

  • Methodological Answer :

  • Cross-Validation : Compare NMR (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm bond angles and torsion angles .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort UV/fluorescence readings .

Q. What industrial applications are emerging for this compound beyond pharmaceuticals?

  • Methodological Answer :

  • Material Science : Incorporate into polymer matrices (e.g., polyamides) to enhance thermal stability (TGA analysis up to 300°C) .
  • Catalysis : Screen as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assess efficiency (turnover number > 1,000) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.